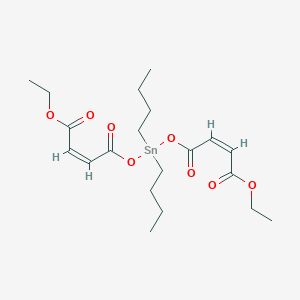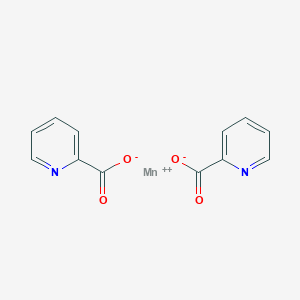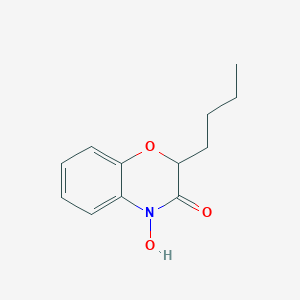
Ethyl (Z,Z)-9,9-dibutyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z,Z)-9,9-dibutyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate, commonly known as Stannous Octoate, is a chemical compound used extensively in various fields of scientific research. It is a clear, colorless to pale yellow liquid that is soluble in most organic solvents. Stannous Octoate is primarily used as a catalyst in the production of polyurethane foams, coatings, and adhesives. It is also used in the synthesis of various organic compounds and as a stabilizer in the production of PVC.
Mecanismo De Acción
Stannous Octoate acts as a catalyst in the production of polyurethane foams by initiating the reaction between diisocyanates and polyols. The reaction results in the formation of a polyurethane polymer. Stannous Octoate functions as a Lewis acid catalyst, facilitating the formation of the urethane bond by coordinating with the isocyanate group.
Biochemical and Physiological Effects:
Stannous Octoate has no known biochemical or physiological effects. It is not known to be toxic or harmful to humans or animals. However, it should be handled with care as it is a reactive chemical.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stannous Octoate is an effective catalyst in the production of polyurethane foams, coatings, and adhesives. It is relatively inexpensive and easy to handle. However, it has a limited shelf life and should be stored in a cool, dry place. It is also sensitive to air and moisture and should be handled under inert conditions.
Direcciones Futuras
Stannous Octoate has the potential for further research in the field of polymer chemistry. It can be used in the synthesis of new polyurethane polymers with unique properties and applications. It can also be used in the development of new catalysts for other chemical reactions. Further research can be conducted to study the effect of Stannous Octoate on the properties of polyurethane foams, coatings, and adhesives. The use of Stannous Octoate in the production of PVC can also be explored further.
Métodos De Síntesis
Stannous Octoate is synthesized by the reaction of stannous chloride with 2-ethylhexanoic acid, followed by the addition of ethylene glycol and butyl alcohol. The resulting mixture is heated under reflux until the desired product is obtained. The synthesis of Stannous Octoate is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Stannous Octoate finds extensive use in scientific research as a catalyst in the production of polyurethane foams, coatings, and adhesives. It is also used in the synthesis of various organic compounds. Stannous Octoate is an important reagent in the study of organic chemistry, especially in the field of polymer chemistry. It is used in the production of polyurethane foams, which have a wide range of applications such as insulation, cushioning, and packaging.
Propiedades
Número CAS |
13173-04-1 |
|---|---|
Nombre del producto |
Ethyl (Z,Z)-9,9-dibutyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate |
Fórmula molecular |
C20H32O8Sn |
Peso molecular |
519.2 g/mol |
Nombre IUPAC |
4-O-[dibutyl-[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-ethyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C6H8O4.2C4H9.Sn/c2*1-2-10-6(9)4-3-5(7)8;2*1-3-4-2;/h2*3-4H,2H2,1H3,(H,7,8);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |
Clave InChI |
OSGZEAQLLRZGHT-VGKOASNMSA-L |
SMILES isomérico |
CCCC[Sn](OC(=O)/C=C\C(=O)OCC)(OC(=O)/C=C\C(=O)OCC)CCCC |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC |
Otros números CAS |
13173-04-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)





![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)


![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)
